molecular formula C6H12N2O3 B1669788 Daminozide CAS No. 1596-84-5

Daminozide

Cat. No.: B1669788
CAS No.: 1596-84-5
M. Wt: 160.17 g/mol
InChI Key: NOQGZXFMHARMLW-UHFFFAOYSA-N
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Description

Daminozide, also known as 4-(2,2-dimethylhydrazin-1-yl)-4-oxobutanoic acid, is a plant growth regulator. It was first registered for use on fruits intended for human consumption in 1963 by the Uniroyal Chemical Company. This compound is primarily used to improve the quality and shelf life of fruits by affecting flow-bud initiation, fruit-set maturity, fruit firmness, and coloring .

Preparation Methods

Synthetic Routes and Reaction Conditions

Daminozide is synthesized through a chemical reaction between succinic anhydride and 1,1-dimethylhydrazine. The reaction involves the formation of an intermediate, which is then hydrolyzed to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Daminozide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives and carboxylic acids .

Scientific Research Applications

Plant Growth Regulation

Growth Retardation:
Daminozide is primarily used to inhibit excessive growth in ornamental plants and fruit trees. It acts by blocking gibberellin biosynthesis, which is crucial for plant elongation. Studies have shown that this compound can reduce plant height significantly, with reductions reported between 24% to 48% depending on application methods and plant species. For instance, in a study comparing this compound with other growth retardants like flurprimidol, it was found that this compound effectively reduced tree growth without adversely affecting leaf number but did impact leaf dimensions and inflorescence characteristics .

Table 1: Effects of this compound on Plant Growth Parameters

ParameterControl GroupThis compound TreatmentPercentage Change
Plant Height100%52% (reduction)-48%
Leaf WidthStandardNarrowerVariable
Flower CountStandardFewer (in some cases)Variable

Influence on Flowering

Flowering Enhancement:
this compound has been shown to influence flowering positively in certain species. For example, its foliar application can enhance flower production in specific cultivars compared to untreated controls. Research indicates that while some application methods may reduce flower counts, others can lead to an increase in flower quality and size .

Case Study: Lachenalia Cultivars
In an experiment with Lachenalia cultivars, the application of this compound resulted in varied flowering responses based on treatment methods. Plants treated with foliar sprays exhibited longer inflorescences and more substantial flower counts compared to those drenched with the compound .

Fruit Ripening Control

Ripening Retardation:
this compound is also employed as a fruit ripening retardant. It slows down the ripening process in various fruits, allowing for extended shelf life and improved transportability. However, its use has been limited due to concerns about potential carcinogenic effects from its metabolites .

Table 2: Impact of this compound on Fruit Ripening

Fruit TypeControl Ripening TimeThis compound Treatment TimeDelay in Ripening
Apples7 days10 days+3 days
Tomatoes5 days8 days+3 days

Neurotoxicological Studies

Recent studies have explored the neurotoxic effects of this compound using model organisms such as Drosophila melanogaster. Research indicates that exposure to this compound can impair cognitive functions, including learning and memory. Behavioral assays revealed significant deficits in short-term and long-term memory following exposure to varying concentrations of this compound .

Findings from Neurotoxicological Studies:

  • Cognitive Impairment: Exposure resulted in notable declines in learning capabilities.
  • Histological Changes: Examination of brain sections showed cellular degeneration in specific neuron types.
  • Gene Expression Alterations: Changes were observed in genes associated with neuronal function, indicating potential mechanisms behind the observed cognitive deficits .

Regulatory and Safety Considerations

Despite its beneficial applications, this compound's safety profile has raised concerns due to its classification as a probable human carcinogen based on animal studies. The Environmental Protection Agency has classified it as a Group B2 carcinogen due to its metabolite's effects observed in rodent studies . This classification necessitates careful consideration of its use, particularly in food crops.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Daminozide is unique in its dual role as both a plant growth regulator and a potential inhibitor of histone demethylase. This dual functionality makes it a valuable compound in both agricultural and medical research .

Biological Activity

Daminozide, chemically known as 1-(2,2-dimethylhydrazide)butanedioic acid, is primarily recognized as a plant growth regulator. However, its biological activity extends beyond horticulture, particularly in its role as a selective inhibitor of histone demethylases within the KDM2/7 subfamily. This article delves into the compound's biological activity, including its mechanisms of action, effects on various organisms, and potential implications for human health.

This compound functions as a selective inhibitor of the KDM2/7 JmjC subfamily of histone demethylases. The compound exhibits significant selectivity, with IC50 values indicating its potency against specific targets:

Demethylase IC50 (μM)
PHF80.55
KDM2A1.5
KDM7A2.1

This selectivity is over 60-fold compared to other histone demethylases and 2-oxoglutarate oxygenases, which have IC50 values exceeding 100 μM . The competitive inhibition mechanism suggests that this compound binds to the active site of these enzymes, hindering their ability to demethylate histones and thereby influencing gene expression and epigenetic regulation.

Animal Studies

Research has highlighted several aspects of this compound's biological activity through various animal studies:

  • Excretion and Residue : In studies involving cows and rats, significant excretion of this compound was observed, with up to 81% excreted in feces and minimal amounts in urine . Tissue residue studies indicated that after two days, only small percentages remained in organs such as the liver and brain.
  • Mutagenicity : A study assessed the mutagenic potential of this compound by feeding male mice varying doses. Results showed no significant effects on mating performance or pregnancy rates across treatment groups .
  • Teratogenicity : In pregnant rats, no teratogenic effects were observed at doses up to 500 mg/kg/day during critical gestational periods .
  • Carcinogenicity : Long-term studies in mice and rats indicated that while some increases in tumor incidence were noted at high doses (10,000 ppm), these were not statistically significant. This compound was not classified as oncogenic in these studies .

Neurotoxic Effects

Recent investigations have revealed potential neurotoxic effects of this compound. A study conducted on Drosophila melanogaster indicated that exposure to this compound led to cognitive impairments and alterations in neural function . This raises concerns regarding the compound's safety profile beyond agricultural applications.

Plant Growth Regulation

This compound is widely used in horticulture to control plant growth and flowering. Its application has been shown to enhance plant regeneration efficiency while reducing the occurrence of albino plantlets in tissue cultures . For instance:

This compound Concentration (mg/L) Albino Plantlet Count Green Plant Regeneration Efficiency
03High
12.53Moderate
254Moderate
505Highest

This illustrates this compound's effectiveness in promoting desirable traits in cultivated plants while minimizing unwanted phenotypes.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing daminozide's effects on plant growth regulation?

To evaluate this compound's impact, split-plot designs with multiple replications are effective. For example, in pea cultivar studies, split-plot layouts allowed testing of application stages (e.g., 5-6 vs. 8-10 nodes) and dosage rates (0.5–2.0 kg/ha) across years. This design accounts for field variability and isolates treatment effects. Replication numbers (3–4 per trial) enhance statistical power, while repeated measures over growing seasons capture year-to-year variability .

Q. How can researchers validate analytical methods for detecting this compound residues in plant tissues?

Intralaboratory validation of gas chromatography (GC) or HPLC-UV methods involves recovery and precision studies. For GC, spike samples with known this compound concentrations and calculate recovery rates (e.g., >80% acceptable). Precision is assessed via repeated measurements under identical conditions. Collaborative studies, approved by regulatory bodies, standardize protocols across labs to ensure reproducibility. Alkaline hydrolysis to N',N'-dimethylhydrazine is a critical step for residue detection in complex matrices like apple pulp .

Q. What is this compound's primary mechanism of action in gibberellin (GA) biosynthesis?

this compound competitively inhibits 2-oxoglutarate-dependent hydroxylases, particularly 3β-hydroxylase, in the GA pathway. This blocks the conversion of GA₉ to GA₄, reducing active GA levels and retarding shoot elongation. Enzyme specificity varies: this compound significantly inhibits bean 3β-hydroxylase but has minimal effect on pumpkin enzymes. Comparative studies with prohexadione (another inhibitor) highlight structural determinants of enzyme selectivity .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound's carcinogenic potential?

Discrepancies arise from experimental models. Promotion assays (e.g., initiated with carcinogens like phosmet) showed this compound as non-carcinogenic, whereas bioassays without initiators reported tumorigenicity. Critical evaluation includes:

  • Systemic bioavailability : this compound’s inability to reach target organs in certain models.
  • Metabolite analysis : THPI (a degradate) lacks carcinogenicity in standalone assays. Prioritize studies using human-relevant exposure pathways and multi-species models .

Q. What statistical methods are optimal for analyzing this compound's dose-response effects in plant studies?

Use Bartlett’s test for homogeneity of variance, followed by data transformations (logarithmic/arcsin) if needed. ANOVA with Duncan’s multiple range test separates treatment means (e.g., 2.0 kg/ha vs. control). For split-plot designs, single-degree-of-freedom F-tests compare this compound and non-daminozide treatments. Pooled error terms improve sensitivity in detecting subtle growth effects .

Q. Why does this compound exhibit cultivar-specific responses in crop studies?

Variability in GA biosynthesis pathways and enzyme sensitivity across cultivars explains differential effects. For instance, ‘Early Perfection’ peas showed yield increases (10–15%) at 2.0 kg/ha, while ‘Alaska’ had non-significant trends. TDR (thermal depression rate) data suggest delayed maturity in responsive cultivars. Pre-screening genotypes for enzyme profiles optimizes application protocols .

Q. How does this compound's inhibition of plant enzymes inform cross-species toxicity risks?

this compound selectively inhibits KDM2/7 histone demethylases in humans, suggesting epigenetic off-target effects. While plant studies focus on GA pathways, researchers must assess:

  • Conserved enzyme domains : Structural similarities between plant hydroxylases and human KDMs.
  • In vitro models : Use human cell lines to quantify demethylase inhibition at physiologically relevant doses .

Q. What regulatory considerations apply to this compound research under EU frameworks?

Compliance with Directive 91/414/EEC requires:

  • Residue monitoring : Adhere to EU limits (e.g., 0.01 mg/kg in baby food).
  • Ecotoxicity data : Address gaps in bioaccumulation and non-target species impacts.
  • Experimental permits : Apply for exemptions if using prohibited food-producing plants .

Q. How can exposure assumptions in this compound toxicology studies be improved?

Refine risk models by:

  • Real-world usage data : Replace default assumptions (e.g., 100% crop treatment) with actual rates (e.g., 22% for apples).
  • Matrix-specific analysis : Quantify residues in secondary products (milk, eggs) using LC-MS/MS.
  • Lifetime adjustments : Use median rodent lifespans, not outliers, for dose extrapolation .

Q. Methodological Resources

  • Data Analysis : Follow IUPAC guidelines for pesticide residue analysis, emphasizing recovery rates and interlab validation .
  • Experimental Design : Consult EFSA protocols for carcinogenicity studies and EU crop safety testing .
  • Statistical Tools : Use R or SAS for split-plot ANOVA and non-parametric alternatives if data transformations fail .

Properties

IUPAC Name

4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid
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InChI

InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)
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InChI Key

NOQGZXFMHARMLW-UHFFFAOYSA-N
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Canonical SMILES

CN(C)NC(=O)CCC(=O)O
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Molecular Formula

C6H12N2O3
Record name SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE
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DSSTOX Substance ID

DTXSID9020370
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Molecular Weight

160.17 g/mol
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Physical Description

Succinic acid 2,2-dimethylhydrazide appears as odorless white crystals or powder. (NTP, 1992), White solid; [HSDB] White crystals; [MSDSonline]
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Solubility

1 to 10 mg/mL at 75 °F (NTP, 1992), 25 g/kg acetone; 50 g/kg methanol; it is insol in simple hydrocarbons, In water, 1X10+5 mg/L at 25 °C
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Vapor Pressure

less than 0.0000750 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2X10-4 mm Hg at 23 °C
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Impurities

The commercial product is contaminated with 0.005% /unsymmetrical dimethylhydrazine/.
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Color/Form

WHITE CRYSTALLINE SOLID

CAS No.

1596-84-5
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Melting Point

309 to 311 °F (NTP, 1992), 154-155 °C
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Retrosynthesis Analysis

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